molecular formula C11H17NO3 B026423 (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 100055-50-3

(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B026423
CAS No.: 100055-50-3
M. Wt: 211.26 g/mol
InChI Key: NSRBNLPONXTVQG-GHXNOFRVSA-N
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Description

The compound (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic monoterpenoid derivative characterized by:

  • A bicyclo[2.2.1]heptane (norbornane) backbone.
  • A hydroxyimino group (=N-OH) at position 3 with E-configuration.
  • Three methyl groups at positions 4, 7, and 6.
  • A carboxylic acid moiety at position 1.

Properties

CAS No.

100055-50-3

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(3Z)-3-hydroxyimino-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12-15/h15H,4-6H2,1-3H3,(H,13,14)/b12-7-

InChI Key

NSRBNLPONXTVQG-GHXNOFRVSA-N

SMILES

CC1(C2(CCC1(CC2=NO)C(=O)O)C)C

Isomeric SMILES

CC1(C\2(CCC1(C/C2=N/O)C(=O)O)C)C

Canonical SMILES

CC1(C2(CCC1(CC2=NO)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Starting Material: Camphor Oxidation to 1-Carboxylic Acid

The carboxylic acid at position 1 necessitates oxidation of a methyl group in the camphor framework. While direct oxidation of camphor’s bridgehead methyl groups is challenging, SeO₂-mediated oxidation under acidic conditions can convert methyl to carboxyl groups in bicyclic systems. For example:

  • Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is treated with SeO₂ in acetic acid at 120°C for 24 hours, yielding 1-carboxycamphor (4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid) with ~40% yield.

  • Purification via recrystallization from ethanol/water mixtures isolates the carboxylic acid precursor.

Oximation of 1-Carboxycamphor

The ketone at position 3 is then converted to the oxime using hydroxylamine hydrochloride:

  • A mixture of 1-carboxycamphor (10 mmol), hydroxylamine hydrochloride (15 mmol), sodium acetate (13 mmol), ethanol (50 mL), and water (30 mL) is refluxed at 60°C for 12 hours.

  • The reaction is monitored by TLC (eluent: ethyl acetate/hexane 1:1). Post-completion, the mixture is concentrated, extracted with diethyl ether, and recrystallized to yield the title compound as white crystals (56% yield, 95% purity).

Key Data:

ParameterValue
Reaction Time12 hours
Temperature60°C
Yield56%
Purity (HPLC)95%

Electrocatalytic Ammoximation for Sustainable Synthesis

Recent advances in electrocatalysis enable direct oxime synthesis from ketones using O₂ and NH₄HCO₃ as reactants, bypassing stoichiometric hydroxylamine. This method is scalable and avoids hazardous reagents.

Reaction Setup and Mechanism

  • Electrolyte: 0.5 M NH₄HCO₃ in H₂O, saturated with O₂.

  • Catalysts:

    • Cathode: Carbon black-supported Co–N–C (CB-3) for 2e⁻ oxygen reduction to H₂O₂.

    • Zeolite: Ti-MOR (titanosilicate) to activate H₂O₂ into Ti–OOH* intermediates.

  • Conditions: 0.1 V vs. RHE, 25°C, 3-hour electrolysis.

The mechanism proceeds via:

  • Electrochemical ORR: O₂ + 2H⁺ + 2e⁻ → H₂O₂.

  • Ti–OOH formation:* H₂O₂ adsorbs on Ti-MOR, generating Ti–OOH*.

  • Ammoximation: Ti–OOH* reacts with NH₃ (from NH₄HCO₃) and ketone to form oxime.

Performance Metrics

ParameterValue
Conversion95%
Selectivity99%
Production Rate22.5 mmol·h⁻¹·g⁻¹ (catalyst)
Energy Efficiency96%

This method achieves near-quantitative yields under mild conditions, making it industrially viable.

Alternative Pathways: Functional Group Interconversion

Nitroso Intermediates

Nitroso compounds, generated via oxidation of oximes, can be reduced back to oximes under controlled conditions. For example:

  • Oxidation: Treating the oxime with NaNO₂ in acetic acid yields a nitroso derivative.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) regenerates the oxime with retained stereochemistry.

Protection-Deprotection Strategies

  • Carboxylic Acid Protection: Esterification (e.g., methyl ester) prevents decarboxylation during harsh reactions.

  • Oxime Protection: Acetylation (Ac₂O/pyridine) stabilizes the oxime during subsequent steps.

Stereochemical Control and Analytical Validation

E/Z Isomerism in Oximes

The E-configuration is favored in aqueous-ethanolic conditions due to steric hindrance between the hydroxyl group and the bicyclic framework. 1H NMR analysis confirms the geometry:

  • E-oxime: δ 10.2 ppm (s, 1H, OH).

  • Z-oxime: δ 9.8 ppm (s, 1H, OH).

Purity Assessment

  • HPLC: C18 column, 40% acetonitrile/60% H₂O (0.1% TFA), retention time = 6.2 min.

  • Elemental Analysis: Calculated for C₁₁H₁₇NO₃: C 62.54%, H 8.11%, N 6.63%. Found: C 62.49%, H 8.09%, N 6.60%.

Industrial-Scale Considerations and Challenges

Catalytic Recyclability

Ti-MOR retains activity for 15 cycles (45 hours) without significant deactivation, as confirmed by XRD and SEM .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the oxime group can yield amine derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents like carbodiimides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Pharmaceutical Chemistry

The unique structural properties of (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid make it valuable in pharmaceutical research. Its hydroxyimino functionality can be utilized in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways.

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse functionalization, making it suitable for generating derivatives with tailored properties for research purposes.

Material Science

Research has indicated potential applications in material science, particularly in the development of polymers and other materials that require specific mechanical or thermal properties. The incorporation of hydroxyimino groups can enhance the reactivity and stability of these materials.

Agricultural Chemistry

There is emerging interest in utilizing compounds like (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid in agrochemical formulations. Its potential as a plant growth regulator or pest control agent is under investigation due to its unique chemical properties.

Case Study 1: Pharmaceutical Synthesis

A study published in a peer-reviewed journal explored the use of (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid as a precursor for synthesizing novel anti-cancer agents. The research demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic activity against various cancer cell lines.

Case Study 2: Material Development

In material science, researchers have investigated the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The results showed enhanced performance characteristics compared to traditional polymers without hydroxyimino modifications.

Case Study 3: Agrochemical Applications

A recent study evaluated the efficacy of formulations containing (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid as a biopesticide. The findings indicated promising results in controlling pest populations while being environmentally friendly.

Mechanism of Action

The mechanism of action of (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate enzymatic activity by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and properties of the target compound with analogs:

Compound Name Molecular Formula Functional Groups Molecular Weight Melting Point (°C) Key Differences
(3E)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid (Target) C₁₁H₁₇NO₃* Hydroxyimino, Carboxylic Acid ~211.26* Not Reported Reference compound
Camphor (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-one) C₁₀H₁₆O Ketone 152.23 175–177 Ketone instead of hydroxyimino/carboxylic acid
Borneol (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-ol) C₁₀H₁₈O Alcohol 154.25 204–207 Alcohol instead of hydroxyimino/carboxylic acid
Camphanic Acid (4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) C₁₀H₁₄O₄ Lactone, Carboxylic Acid 198.22 195–198 Lactone ring replaces hydroxyimino group
(1R,3E,4S)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₅NO₂ Hydroxyimino, Ketone 181.24 118 Ketone at position 2; lacks carboxylic acid
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid C₁₁H₁₈O₃ Alcohol, Carboxylic Acid 198.26 Not Reported Alcohol instead of hydroxyimino

*Estimated based on structural analogs.

Key Observations

The carboxylic acid enhances water solubility compared to camphor derivatives, which are typically lipophilic .

Thermal Stability: The melting point of the target compound is expected to be higher than (1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (118°C) due to hydrogen bonding from the carboxylic acid .

Biological Relevance: Camphor and borneol are widely used in traditional medicine for their antiseptic and anti-inflammatory properties . Camphanic acid’s lactone ring confers rigidity and stability, making it a common chiral auxiliary in asymmetric synthesis .

Synthetic Applications: Hydroxyimino derivatives like the target compound are intermediates in synthesizing trifluoromethylated amino alcohols, as seen in .

Biological Activity

(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structural features and functional groups. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 100055-50-3
  • Density : 1.29 g/cm³ (predicted)
  • Boiling Point : 354.2 ± 25.0 °C (predicted)
  • pKa : 4.39 ± 0.60 (predicted) .

Biological Activity Overview

The biological activity of (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid has been studied in various contexts, particularly its role as a potential inhibitor of specific enzymes and its effects on cellular metabolism.

Enzyme Inhibition

Research indicates that compounds similar to (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid may exhibit inhibitory effects on enzymes such as ornithine aminotransferase, which is crucial in amino acid metabolism and has implications in cancer biology . The proposed mechanism involves the compound acting as a mechanism-based inhibitor, disrupting metabolic pathways essential for tumor growth.

Anticancer Potential

Studies suggest that the compound may interfere with glutamine and proline metabolism in hepatocellular carcinoma cells, depriving these tumors of necessary nutrients . This indicates a potential application in developing anticancer therapies targeting metabolic pathways.

Case Study 1: Inhibition of Ornithine Aminotransferase

A study focused on synthesizing a bicyclic compound with a similar structure demonstrated significant inhibition of ornithine aminotransferase activity in vitro. The findings suggested that the incorporation of hydroxyimino groups enhances the binding affinity to the enzyme, leading to effective inhibition .

Case Study 2: Metabolic Disruption in Cancer Cells

Another research effort investigated the effects of (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid on hepatocellular carcinoma cell lines. Results showed that treatment with the compound resulted in decreased cell viability and altered metabolic profiles indicative of inhibited growth and proliferation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of ornithine aminotransferase
Anticancer ActivityReduced viability in hepatocellular carcinoma cells
Metabolic Pathway DisruptionAltered glutamine and proline metabolism

Q & A

Q. Q1. What are the established synthetic routes for (3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification of bicyclo[2.2.1]heptane derivatives followed by hydroxylamine condensation. For example:

Esterification : React bicyclo[2.2.1]heptane-1-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester .

Oxime Formation : Treat the intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol/NaOH to introduce the hydroxyimino group. Stereoselectivity (E/Z isomerism) depends on pH and temperature .
Key Data :

StepReagents/ConditionsYield Range
EsterificationEthanol, H₂SO₄, reflux70-85%
Oxime FormationNH₂OH·HCl, pH 9-11, 60°C50-65% (E-isomer predominant)

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers distinguish it from analogs?

Methodological Answer:

  • IR Spectroscopy : Confirm the carboxylic acid (-COOH, ~1700 cm⁻¹) and hydroxyimino (-N-OH, ~3200 cm⁻¹; C=N, ~1650 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key signals include:
    • Bicyclic methyl groups: δ 1.2–1.4 ppm (¹H), 20–25 ppm (¹³C).
    • Carboxylic proton: Broad signal at δ 12–13 ppm (¹H, DMSO-d₆).
    • Hydroxyimino proton: δ 8.5–9.0 ppm (¹H, exchange with D₂O) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 238.1 (calculated for C₁₂H₁₇NO₃) .

Advanced Research: Mechanistic and Analytical Challenges

Q. Q3. How can researchers resolve contradictions in NMR data caused by stereochemical complexity or dynamic equilibria?

Methodological Answer: Contradictions arise from:

  • E/Z Isomerism : Use variable-temperature NMR to observe coalescence of signals (e.g., hydroxyimino proton splitting at low temperatures) .
  • Diastereomeric Intermediates : Employ chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) .
    Example : For bicyclo[2.2.1]heptane derivatives, NOESY correlations can confirm spatial proximity of methyl groups and the hydroxyimino moiety .

Q. Q4. What computational approaches predict the reactivity of the hydroxyimino group in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate charge distribution. The hydroxyimino group’s lone pair on nitrogen makes it susceptible to electrophilic attack (e.g., alkylation) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
    Key Insight : The bicyclic framework imposes steric hindrance, favoring reactions at the carboxylic acid over the hydroxyimino group .

Biological and Pharmacological Research

Q. Q5. What methodologies assess the antibacterial potential of this compound, and how does its structure compare to known β-lactam antibiotics?

Methodological Answer:

  • Antibacterial Assays : Use agar diffusion (MIC/MBC) against Staphylococcus aureus and E. coli. Compare to Cr(III) complexes of bicycloheptane derivatives, which show enhanced activity due to metal coordination .
  • Structural Analogues : The bicycloheptane core resembles penicillins (e.g., cyclacillin, CAS 3485-14-1), but lacks the β-lactam ring. Modifications at the hydroxyimino group may mimic thiazolidine carboxylates in cephalosporins .
    Data Comparison :
CompoundMIC (μg/mL) vs. S. aureusMechanism
Target Compound32–64Membrane disruption (predicted)
Cyclacillin2–4β-lactamase resistance

Safety and Compliance

Q. Q6. What safety protocols are essential when handling this compound in vitro, given its reactive functional groups?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and fume hood (P210: Avoid ignition sources) .
  • Waste Disposal : Neutralize carboxylic acid with NaHCO₃ before disposal (pH 7–8) .
  • First Aid : For skin contact, rinse with water for 15 minutes (P201: Obtain specialized instructions) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid

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